molecular formula C17H26N2O4S B7689338 1-(4-ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide

1-(4-ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B7689338
M. Wt: 354.5 g/mol
InChI Key: ZZYMXDCGWZAOIE-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group.

Common reagents and conditions used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-Ethoxyphenyl) Azetidin-2-ones: These compounds share the ethoxyphenyl group but have a different core structure.

    Piperidine Derivatives: Other piperidine derivatives may have different substituents or functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-23-15-5-7-16(8-6-15)24(21,22)19-11-9-14(10-12-19)17(20)18-13(2)3/h5-8,13-14H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYMXDCGWZAOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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